Tert-butyl 4-(4-bromobenzyl)piperidine-1-carboxylate
CAS No.: 336182-21-9
Cat. No.: VC7071079
Molecular Formula: C17H24BrNO2
Molecular Weight: 354.288
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 336182-21-9 |
---|---|
Molecular Formula | C17H24BrNO2 |
Molecular Weight | 354.288 |
IUPAC Name | tert-butyl 4-[(4-bromophenyl)methyl]piperidine-1-carboxylate |
Standard InChI | InChI=1S/C17H24BrNO2/c1-17(2,3)21-16(20)19-10-8-14(9-11-19)12-13-4-6-15(18)7-5-13/h4-7,14H,8-12H2,1-3H3 |
Standard InChI Key | SVYWEEHYJRQGAV-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=C(C=C2)Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure consists of a six-membered piperidine ring with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom (position 1) and a 4-bromobenzyl moiety at position 4. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic reactions, while the bromine atom on the benzyl group enables further functionalization via cross-coupling reactions .
Molecular Formula:
Molecular Weight:
367.28 g/mol
Physicochemical Characteristics
While direct data for this compound is unavailable, analogs such as tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate (CAS 352437-09-3) exhibit a melting point of 142°C and purity >98% . Similar piperidine derivatives are typically solids at room temperature, with solubility in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM) .
Property | Value (Analog Reference) |
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Melting Point | 140–144°C |
Purity (HPLC) | >97% |
Storage Conditions | 0–10°C (refrigerated) |
Synthetic Methodologies
Key Synthetic Routes
The synthesis of tert-butyl 4-(4-bromobenzyl)piperidine-1-carboxylate likely involves a multi-step process:
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Piperidine Functionalization: Introduce the 4-bromobenzyl group via alkylation or reductive amination of 4-piperidone.
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Boc Protection: React the secondary amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base .
A analogous synthesis for tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate (CAS 917925-62-3) employs [bis(trifluoroacetoxy)iodo]benzene to oxidize a carbamoyl intermediate, yielding the target compound in 99% purity .
Reaction Conditions:
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Reagents: [bis(trifluoroacetoxy)iodo]benzene, sodium bicarbonate
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Solvent System: Acetonitrile-water (1:1)
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Temperature: Ambient (20°C)
Industrial-Scale Production
Industrial protocols optimize reaction parameters (e.g., continuous flow reactors) to enhance yield and reduce byproducts. For example, TCI Chemicals produces similar Boc-protected piperidines at scales up to 5 kg, with unit prices ranging from $34/g (1 g) to $117/g (5 g) .
Applications in Pharmaceutical Research
Intermediate for Opioid Analogs
Piperidine derivatives like this compound are pivotal in synthesizing fentanyl analogs. The Boc group facilitates selective deprotection during multi-step syntheses, while the bromine atom allows Suzuki-Miyaura couplings to introduce aryl groups for potency modulation .
Biological Activity
Though direct pharmacological data is limited, structurally related compounds exhibit antagonism at G protein-coupled receptors (GPCRs), such as the P2Y14 receptor, which modulates immune responses . Modifications to the benzyl group can enhance blood-brain barrier permeability, making such derivatives valuable in CNS drug discovery.
Comparative Analysis with Analogous Compounds
The benzyl group in tert-butyl 4-(4-bromobenzyl)piperidine-1-carboxylate offers distinct advantages in steric bulk and synthetic versatility compared to amino or direct phenyl-substituted analogs .
Future Research Directions
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Pharmacokinetic Studies: Investigate bioavailability and metabolic pathways in preclinical models.
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Structure-Activity Relationships (SAR): Modify the benzyl group to optimize receptor binding affinity.
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Green Chemistry Approaches: Develop solvent-free or catalytic methods to improve synthetic efficiency.
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